Cas no 10500-82-0 (Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1))

Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) structure
10500-82-0 structure
Nome del prodotto:Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1)
Numero CAS:10500-82-0
MF:C16H15Cl2NO
MW:308.202402353287
CID:174034
PubChem ID:208950

Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1)
    • 1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline,hydrochloride
    • Famotine hydrochloride
    • 1-(4-Chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride
    • 1-(p-Chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride
    • 3,4-Dihydro-1-(p-chlorophenoxymethyl)isoquinoline hydrochloride
    • Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (9CI)
    • Isoquinoline,1-[(p-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (7CI,8CI)
    • UK 2054
    • UK 205401
    • UNII-7L9H348XUO
    • 1-((p-Chlorophenoxy)methyl)-3,4-dihydroisoquinoline hydrochloride
    • SCHEMBL147773
    • 1-[(p-Chlorophenoxy)methyl]-3,4-dihydroisoquinoline hydrochloride
    • 7L9H348XUO
    • 10500-82-0
    • UK-2054
    • Famotine HCl
    • NSC139353
    • Isoquinoline, 1-((4-chlorophenoxy)methyl)-3,4-dihydro-, hydrochloride
    • Q27268513
    • 1-((4-CHLOROPHENOXY)METHYL)-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE
    • 1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride
    • NSC-139353
    • D04125
    • AKOS024344733
    • Isoquinoline,4-dihydro-, hydrochloride
    • Famotine hydrochloride [USAN]
    • Famotine hydrochloride (USAN)
    • NSC 139353
    • DTXSID00146912
    • CHEMBL2106705
    • Inchi: InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H
    • Chiave InChI: XWPQCMLTRJWFKB-UHFFFAOYSA-N
    • Sorrisi: Cl.ClC1C=CC(OCC2=NCCC3=CC=CC=C23)=CC=1

Proprietà calcolate

  • Massa esatta: 307.05325
  • Massa monoisotopica: 307.05307
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 323
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.6

Proprietà sperimentali

  • Densità: 1.2
  • Punto di ebollizione: 411.6°Cat760mmHg
  • Punto di infiammabilità: 202.7°C
  • PSA: 21.59
  • LogP: 4.00180

Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.